molecular formula C13H10BrClOZn B14888956 2-(4'-ChlorobenZyloxy)phenylZinc bromide

2-(4'-ChlorobenZyloxy)phenylZinc bromide

Cat. No.: B14888956
M. Wt: 363.0 g/mol
InChI Key: CYXMMSQJHWRXHA-UHFFFAOYSA-M
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Description

2-(4’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-Chlorobenzyloxy)bromobenzene with zinc dust in the presence of a catalyst, such as palladium or nickel, in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

2-(4’-Chlorobenzyloxy)bromobenzene+Zn2-(4’-Chlorobenzyloxy)phenylzinc bromide\text{2-(4'-Chlorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{2-(4'-Chlorobenzyloxy)phenylzinc bromide} 2-(4’-Chlorobenzyloxy)bromobenzene+Zn→2-(4’-Chlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of 2-(4’-Chlorobenzyloxy)phenylzinc bromide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance mass and heat transfer, improve mixing, and provide precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Cross-Coupling Reactions: It is commonly used in Negishi coupling, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and an inert atmosphere.

    Suzuki-Miyaura Coupling: Uses a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4’-Chlorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Lacks the chlorobenzyloxy group, resulting in different reactivity and selectivity.

    2-(4’-Methoxybenzyloxy)phenylzinc Bromide: Contains a methoxy group instead of a chloro group, affecting its electronic properties and reactivity.

Uniqueness

2-(4’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the chlorobenzyloxy group, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

CYXMMSQJHWRXHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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